amino]thiophene-2-carboxylic acid CAS No. 1707392-13-9](/img/structure/B2771751.png)
3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions such as the Gewald and Paal–Knorr reactions . These reactions involve the formation of aminothiophene derivatives through the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- Thiophene derivatives undergo cycloaddition reactions with electron-poor olefins, facilitating the synthesis of complex organic compounds. This process involves the (4+2)-cycloaddition to the thiophene moiety, leading to the formation of fused benzene rings with new substituents introduced by the dienophile (Fondjo & Döpp, 2006).
- The synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides illustrates the utility of thiophene derivatives in creating compounds with potential cytotoxic activity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
Medicinal Chemistry and Pharmacology
- Novel 2-aminothiophene derivatives exhibit significant biological properties, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. These derivatives are synthesized through base-protonated reactions between ketones, elemental sulfur, and ethyl cyanoacetate, showcasing the versatility of thiophene compounds in drug discovery (Prasad et al., 2017).
- The formation of Schiff bases from thiophene derivatives highlights their potential in developing antimicrobial agents, with several compounds demonstrating promising activity against a range of bacterial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Materials Science
- The Gewald reaction, a method for synthesizing 2-aminothiophenes, underscores the importance of thiophene derivatives in organic electronics and materials chemistry. These compounds serve as precursors for various electronically active materials, demonstrating their broad applicability beyond pharmaceuticals (Tormyshev et al., 2006).
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” could involve the development of new synthesis methods and the exploration of their biological activities.
Wirkmechanismus
Target of Action
Similar compounds with a thiophene nucleus have been found to interact with various biological targets
Mode of Action
Compounds with a thiophene nucleus are known to participate in various chemical reactions, such as the suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The specific interaction of “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” with its targets would depend on the nature of these targets.
Biochemical Pathways
Compounds with a thiophene nucleus are known to interact with various biochemical pathways . The specific pathways affected by “3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid” would depend on its specific targets and mode of action.
Result of Action
Compounds with a thiophene nucleus are known to have various pharmacological properties . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJYTQOGJSWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

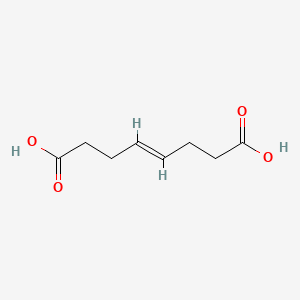
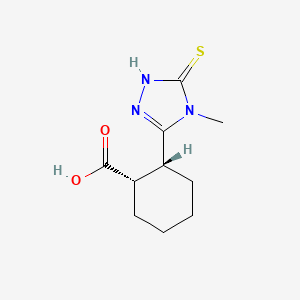
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2771672.png)
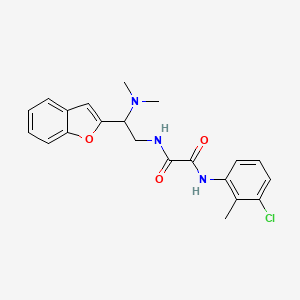
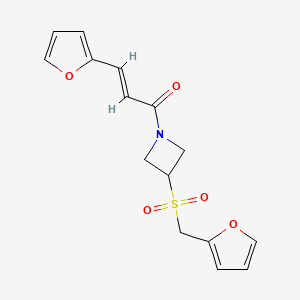
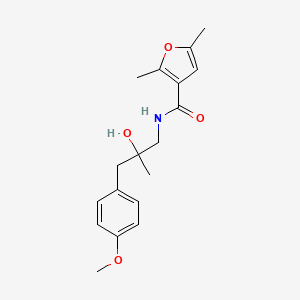
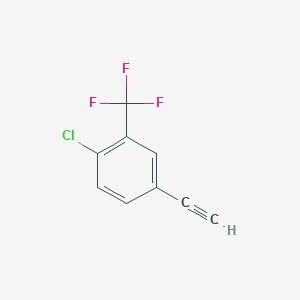
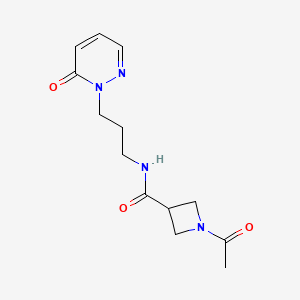
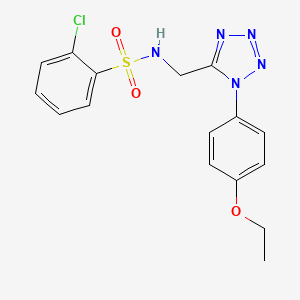
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2771685.png)
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)